

# Application Notes and Protocols: ONO-TR-772

## Formulation for Intraperitoneal Injection

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### Compound of Interest

Compound Name: ONO-TR-772

Cat. No.: B15587138

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These application notes provide a comprehensive guide for the preparation and intraperitoneal (IP) administration of **ONO-TR-772**, a potent and selective dual inhibitor of TWIK-related potassium (TREK)-1 and TREK-2 channels. Due to its low aqueous solubility, a specific formulation approach is required for in vivo studies. This document outlines a recommended formulation strategy, detailed experimental protocols, and relevant background information to facilitate its use in preclinical research.

## Introduction and Mechanism of Action

**ONO-TR-772** (also known as VU6018042) is a valuable in vivo tool compound for investigating the physiological roles of TREK-1 and TREK-2 potassium channels.<sup>[1][2]</sup> These channels are part of the two-pore domain potassium (K2P) channel family and contribute to the resting membrane potential in various cell types, including neurons. By inhibiting TREK-1 and TREK-2, **ONO-TR-772** reduces potassium efflux, leading to membrane depolarization and increased neuronal excitability. This mechanism has been explored for its pro-cognitive effects.<sup>[1][3]</sup>

The compound is characterized by high lipophilicity and low aqueous solubility, which are critical considerations for developing a suitable formulation for parenteral administration.<sup>[3][4]</sup>

## Data Presentation

Quantitative data regarding the physicochemical properties and reported in vivo dosing of **ONO-TR-772** are summarized below.

Table 1: Physicochemical and Pharmacokinetic Properties of **ONO-TR-772**

Property	Value	Reference
Target	<b>TREK-1 / TREK-2</b>	<a href="#">[3]</a>
IC <sub>50</sub> (TREK-1)	15 nM (human)	<a href="#">[1]</a> <a href="#">[2]</a>
Aqueous Solubility	<5 μM	<a href="#">[3]</a>
clogP	5.53	<a href="#">[3]</a>
Plasma Protein Binding (mouse)	98.4%	<a href="#">[3]</a> <a href="#">[4]</a>

| Brain Homogenate Binding (mouse)| 99.4% |[\[3\]](#) |

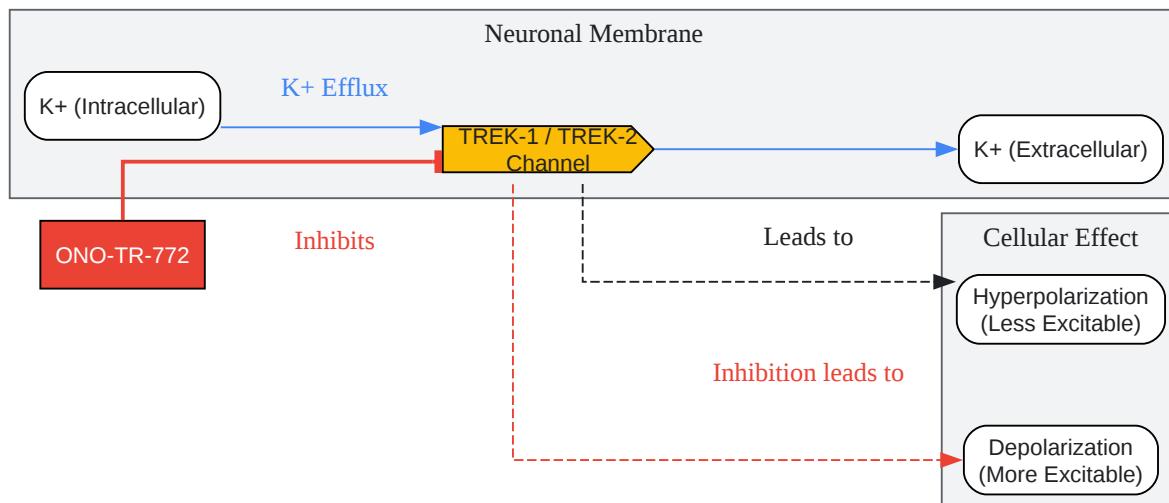
Table 2: Summary of In Vivo Intraperitoneal Dosing in Mice

Species	Doses Administered (IP)	Key Finding	Reference
CD-1 Mice	3, 10, and 30 mg/kg	Dose-dependently enhanced recognition memory.	<a href="#">[3]</a>

| CD-1 Mice | 10 mg/kg | Identified as the Minimum Effective Dose (MED) in a novel object recognition task. |[\[3\]](#)[\[4\]](#) |

## Signaling Pathway

The diagram below illustrates the mechanism of action for **ONO-TR-772** on a neuron.



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**Caption:** Mechanism of **ONO-TR-772** action on neuronal excitability.

## Experimental Protocols

### Protocol 1: Recommended Formulation for Intraperitoneal Injection

Given the low aqueous solubility of **ONO-TR-772**, a co-solvent/surfactant vehicle system is recommended. This protocol is based on standard practices for formulating poorly soluble compounds for preclinical research.[\[5\]](#)[\[6\]](#)

#### Materials

Material	Supplier	Notes
<b>ONO-TR-772</b>	N/A	<b>Crystalline powder</b>
Dimethyl sulfoxide (DMSO)	Sigma-Aldrich, etc.	Anhydrous, ≥99.9%
Tween® 80 (Polysorbate 80)	Sigma-Aldrich, etc.	Viscous liquid
Saline, 0.9% NaCl	N/A	Sterile, injectable grade
Sterile 1.5 mL microcentrifuge tubes	N/A	For weighing and mixing
Sterile Syringes and Needles	N/A	For vehicle preparation

| Vortex Mixer | N/A | For ensuring complete dissolution |

Procedure: Preparation of a 1 mg/mL Dosing Solution

This procedure creates a final vehicle composition of 10% DMSO / 10% Tween® 80 / 80% Saline (v/v/v). This vehicle is generally well-tolerated for IP injections in rodents.

- Prepare the Vehicle:
  - In a sterile tube, combine 1 part DMSO and 1 part Tween® 80.
  - Vortex thoroughly to create a homogenous mixture. This is your organic phase (Vehicle Part A).
  - The remaining 8 parts will be sterile saline (Vehicle Part B).
- Weigh **ONO-TR-772**:
  - On an analytical balance, accurately weigh the required amount of **ONO-TR-772** powder into a sterile microcentrifuge tube. For a 1 mg/mL solution, you would weigh 1 mg for every 1 mL of final solution required.
- Solubilization:

- Add the appropriate volume of Vehicle Part A (DMSO/Tween® 80 mixture) to the tube containing **ONO-TR-772**. For a 1 mg/mL final concentration, you would add 0.2 mL of Part A for every 1 mg of compound.
- Vortex vigorously until the powder is completely dissolved. The solution should be clear. Gentle warming or sonication may be used if dissolution is slow, but stability should be considered.

- Emulsification/Dilution:
  - While vortexing the dissolved drug concentrate, slowly add the sterile saline (Vehicle Part B) drop by drop. For a 1 mg/mL final concentration, you would add 0.8 mL of saline.
  - Continue vortexing for 1-2 minutes to ensure a stable and homogenous suspension/solution. The final preparation may be a microemulsion and should appear uniform.
- Final Checks:
  - Visually inspect the final formulation for any precipitation or phase separation.
  - Prepare fresh on the day of the experiment.

Table 3: Example Dosing Calculation for a 10 mg/kg Dose

Parameter	Value	Calculation
Animal Weight	<b>25 g (0.025 kg)</b>	N/A
Target Dose	10 mg/kg	N/A
Total Drug Needed per Animal	0.25 mg	10 mg/kg * 0.025 kg
Dosing Solution Concentration	1 mg/mL	As prepared in the protocol

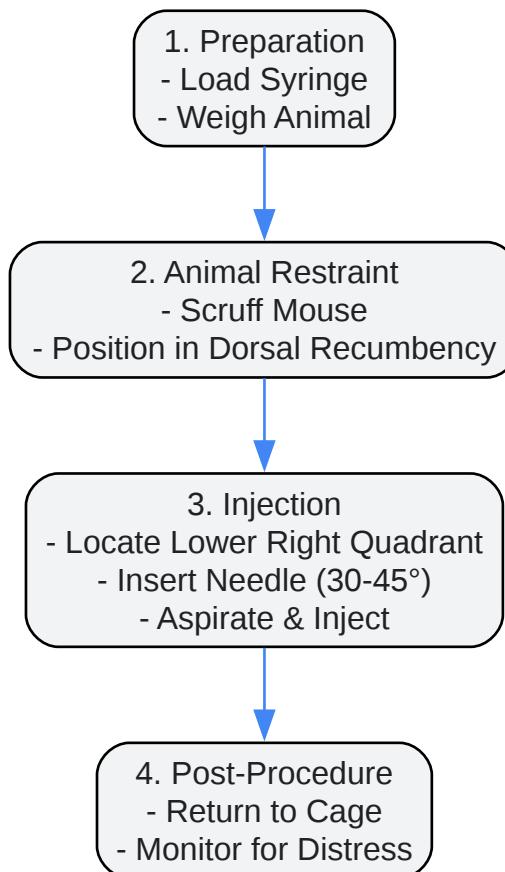
| Injection Volume | 0.25 mL (250 µL) | 0.25 mg / 1 mg/mL |

Note: Adjust the final concentration of the dosing solution as needed to achieve a desired injection volume, typically not exceeding 10 mL/kg for mice.[7][8]

## Protocol 2: Intraperitoneal (IP) Injection in Mice

This protocol outlines the standard procedure for administering the prepared **ONO-TR-772** formulation to a mouse via intraperitoneal injection. It is synthesized from established institutional guidelines.[\[7\]](#)[\[9\]](#)[\[10\]](#)

## Experimental Workflow



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**Caption:** Standard workflow for intraperitoneal injection in mice.

Materials

Material	Specification
Mouse	N/A
Dosing Solution	Freshly prepared ONO-TR-772 formulation
Syringe	1 mL tuberculin syringe
Needle	25-27 gauge, sterile
Disinfectant	70% Alcohol wipes

| Personal Protective Equipment | Gloves, lab coat |

#### Procedure

- Preparation:

- Calculate the required injection volume based on the animal's most recent body weight and the dosing solution concentration.
- Draw the calculated volume into a sterile syringe. Use a new needle and syringe for each animal to prevent cross-contamination and infection.[9][10]
- Ensure no air bubbles are present in the syringe.

- Animal Restraint:

- Gently but firmly restrain the mouse using the scruff technique, grasping the loose skin over the shoulders and behind the ears.
- Turn the animal to a supine position (dorsal recumbency), tilting the head slightly downwards. This allows the abdominal organs to shift cranially, away from the injection site.[9][10]

- Identifying the Injection Site:

- Visualize the abdomen divided into four quadrants. The target for IP injection is the mouse's lower right quadrant.[9]

- This location avoids critical organs such as the cecum (typically on the left side) and the urinary bladder.[7][10]
- Wipe the injection site with a 70% alcohol swab.[9]
- Injection:
  - With the needle bevel facing up, insert it into the identified lower right quadrant at a 30-45 degree angle to the abdominal wall.[9]
  - Penetrate the skin and the abdominal wall. You may feel a slight "pop" as the needle enters the peritoneal cavity.
  - Gently pull back on the plunger (aspirate) to ensure the needle is correctly placed.[10]
    - Correct Placement: No fluid or material enters the syringe hub.
    - Incorrect Placement: If yellow fluid (urine), greenish-brown material (intestinal contents), or blood is aspirated, withdraw the needle immediately. Discard the syringe and formulation, and re-attempt with fresh materials, possibly on the lower left quadrant.[7]
- Administration and Withdrawal:
  - Once correct placement is confirmed, inject the substance smoothly.
  - Withdraw the needle swiftly and place the used syringe and needle directly into a sharps container without recapping.
- Post-Injection Monitoring:
  - Return the mouse to its home cage.
  - Observe the animal for at least 5-10 minutes for any immediate adverse reactions, such as bleeding at the injection site, signs of pain (e.g., writhing), or respiratory distress.[7]

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